molecular formula C11H11BrN2O2 B13027317 Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Katalognummer: B13027317
Molekulargewicht: 283.12 g/mol
InChI-Schlüssel: ZVNBNKAWGHGYMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family This compound is characterized by the presence of a bromomethyl group attached to the benzimidazole ring, which is further esterified with an ethyl carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Bromomethylation: The benzimidazole core is then bromomethylated using bromomethyl reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step involves esterification with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Types of Reactions:

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for selective reduction reactions.

Major Products:

    Substituted Benzimidazoles: Depending on the nucleophile used, various substituted benzimidazoles can be synthesized.

    Cyclized Products: Cyclization can lead to the formation of fused ring systems with potential biological activity.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in the development of novel catalysts for organic transformations.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.

    Anticancer Research: Investigated for its potential in anticancer drug development, particularly in targeting specific cancer cell pathways.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Pharmaceuticals: Serves as an intermediate in the production of various pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in drug design to target specific enzymes or receptors, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 2-bromo-1H-imidazole-5-carboxylate: Similar in structure but with different substitution patterns on the imidazole ring.

    Methyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate: Differing by the ester group, which can influence its reactivity and biological activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis and drug development.

Eigenschaften

Molekularformel

C11H11BrN2O2

Molekulargewicht

283.12 g/mol

IUPAC-Name

ethyl 2-(bromomethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)14-9-6-4-3-5-8(9)13-10(14)7-12/h3-6H,2,7H2,1H3

InChI-Schlüssel

ZVNBNKAWGHGYMA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.